molecular formula C13H9Cl3O3S B2393076 (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate CAS No. 2305298-09-1

(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate

Cat. No. B2393076
CAS RN: 2305298-09-1
M. Wt: 351.62
InChI Key: CVSWBGHDFVXZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate, also known as CDMSB, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.

Scientific Research Applications

(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate has been widely used in scientific research as a cross-linking agent in polymer chemistry, particularly in the synthesis of hydrogels. It has also been used as a reagent in organic synthesis, specifically in the synthesis of sulfonamides and sulfonate esters. (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate has also been used in the development of new drugs and as a tool in the study of enzyme mechanisms.

Advantages and Limitations for Lab Experiments

(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also a versatile reagent that can be used in a variety of organic synthesis reactions. However, (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate does have some limitations. It is toxic and must be handled with care. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate. One area of interest is the development of new drugs based on (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate. Another area of interest is the study of the mechanism of action of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate, particularly its interactions with enzymes. Additionally, there is potential for the use of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate in the development of new materials, such as hydrogels, with unique properties.

Synthesis Methods

(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate can be synthesized through the reaction of 2-chlorophenol with 4,5-dichloro-2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction results in the formation of (2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate as a white solid with a melting point of 155-157°C.

properties

IUPAC Name

(2-chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O3S/c1-8-6-10(15)11(16)7-13(8)20(17,18)19-12-5-3-2-4-9(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWBGHDFVXZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl) 4,5-dichloro-2-methylbenzenesulfonate

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